Perfluoro(2-methyl-3-oxahexanoic) acid (CAS 13252-13-6), commonly referred to by its acid acronym HFPO-DA, is a perfluoroalkyl ether carboxylic acid (PFECA) utilized primarily as a polymerization aid. Engineered as a substitute for legacy long-chain perfluorinated surfactants, HFPO-DA features an ether linkage that provides molecular flexibility while maintaining the chemical and thermal stability characteristic of fully fluorinated carbon chains. In procurement and material selection, this compound is evaluated for its ability to lower surface tension at the monomer-water interface during the emulsion polymerization of fluoropolymers (such as PTFE), enabling controlled polymer particle growth. Its distinct physicochemical profile, including a significantly altered critical micelle concentration (CMC) and specific adsorption behaviors, requires buyers to adapt dosing and effluent management workflows when transitioning from traditional perfluoroalkyl substances [1].
Substituting HFPO-DA with generic short-chain perfluoroalkyl acids (like PFBA) or reverting to legacy compounds (like PFOA) fails due to distinct process incompatibilities. While PFOA is heavily restricted due to its long biological half-life and bioaccumulation, standard short-chain non-ether PFAS lack the necessary surface activity to stabilize growing fluoropolymer particles. Furthermore, HFPO-DA cannot be used as a direct drop-in replacement for PFOA without process engineering; its critical micelle concentration is orders of magnitude higher, necessitating entirely different surfactant loading ratios. Additionally, standard granular activated carbon (GAC) filtration systems calibrated for PFOA removal fail to capture HFPO-DA effectively, forcing industrial buyers to implement anion-exchange resin protocols to maintain process safety and compliance [1].
In fluoropolymer synthesis, the concentration of surfactant required to form micelles dictates the process recipe. HFPO-DA exhibits a critical micelle concentration (CMC) of 135 to 200 mM (approximately 40 to 70 g/L). In contrast, the legacy surfactant PFOA has a much lower CMC of 3.9 to 12.6 mM. This shift means that HFPO-DA requires higher bulk concentrations to achieve the micellar aggregation necessary for polymer particle stabilization [1][2].
| Evidence Dimension | Critical Micelle Concentration (CMC) |
| Target Compound Data | 135 - 200 mM |
| Comparator Or Baseline | PFOA (3.9 - 12.6 mM) |
| Quantified Difference | HFPO-DA requires >10x higher concentration to reach CMC. |
| Conditions | Aqueous solution, standard temperature and pressure |
Buyers must procure proportionally larger volumes of HFPO-DA and adjust process loading calculations when substituting it for legacy PFOA in polymerization workflows.
When replacing surfactants, maintaining the pH profile of the reaction matrix is critical to avoid disrupting the polymerization initiators. 19F-NMR studies demonstrate that the pKa of HFPO-DA is -0.20 ± 0.09. This is statistically comparable to the acidity of PFOA, which exhibits a pKa of -0.27. The presence of the ether functional group and the -CF3 branching at the C2 position in HFPO-DA do not significantly alter its acid dissociation behavior relative to the legacy baseline [1].
| Evidence Dimension | Acid Dissociation Constant (pKa) |
| Target Compound Data | -0.20 ± 0.09 |
| Comparator Or Baseline | PFOA (-0.27) |
| Quantified Difference | Statistically equivalent acidity (ΔpKa < 0.1) |
| Conditions | 1.0 mM in 1% (v/v) MeOH/water at 300 K (27 °C) |
Allows chemical engineers to substitute HFPO-DA into existing PFOA-based synthesis recipes without needing to re-engineer the buffering or pH control systems.
Managing process effluent is a major cost driver in fluoropolymer manufacturing. While legacy PFOA is removed from wastewater using standard Granular Activated Carbon (GAC) with an 80-95% removal efficiency, HFPO-DA exhibits a lower GAC removal efficiency of only ~30%. To achieve comparable >99% removal for HFPO-DA, facilities must transition to anion-exchange resins, increasing annual operation and maintenance costs[1].
| Evidence Dimension | GAC Adsorption Removal Efficiency |
| Target Compound Data | ~30% efficiency |
| Comparator Or Baseline | PFOA (80-95% efficiency) |
| Quantified Difference | 50-65% reduction in GAC adsorption efficiency for HFPO-DA. |
| Conditions | Aqueous phase treatment using Granular Activated Carbon (GAC) |
Forces procurement teams to simultaneously source anion-exchange resins rather than standard GAC when adopting HFPO-DA, altering facility waste-management budgets.
For regulatory compliance and safety data sheet (SDS) generation, understanding the toxicological profile relative to legacy compounds is required. HFPO-DA acts as an orally active peroxisome proliferator-activated receptor α (PPARα) agonist, activating human PPARα with an EC50 of 2.1 μM. This places its receptor activation potency within the low micromolar range (1–10 μM) historically observed for PFOA, indicating that while its environmental half-life is shorter, its acute receptor-level interaction remains comparable [1].
| Evidence Dimension | Human PPARα Activation (EC50) |
| Target Compound Data | 2.1 μM |
| Comparator Or Baseline | PFOA (1 - 10 μM range) |
| Quantified Difference | Comparable low-micromolar receptor activation potency. |
| Conditions | In vitro human PPARα transactivation assay |
Provides quantitative data for occupational health and safety teams designing exposure limits and handling protocols for HFPO-DA procurement.
Directly following from its acidic pKa and specific CMC profile, HFPO-DA is procured as the primary polymerization aid in the synthesis of fluoropolymers like PTFE. Its ability to lower surface tension at the monomer-water interface allows polymer particles to grow to target sizes, provided the process engineering team adjusts the surfactant dosing to accommodate its 135-200 mM CMC [1].
Because HFPO-DA exhibits only a ~30% removal efficiency with standard Granular Activated Carbon (GAC), it is used as a benchmark challenge compound for designing and validating industrial wastewater treatment lines. Environmental engineering firms procure HFPO-DA to test and calibrate anion-exchange resin systems, which are required to achieve the 99% removal efficiency necessary for regulatory compliance[2].
Given its EC50 of 2.1 μM for human PPARα activation, HFPO-DA is utilized as a reference standard in toxicological screening. Research and regulatory laboratories procure this compound to model hepatic and developmental toxicity pathways, ensuring that safety protocols and occupational exposure limits for modern PFECA alternatives are accurately calibrated against legacy PFOA data .
Corrosive;Irritant